2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
The compound seems to be a derivative of benzo[d]isothiazol-2(3H)-one 1,1-dioxide . This is a class of organic compounds known as benzisothiazoles, which are aromatic heterocyclic compounds containing a benzene fused to an isothiazole ring .
Molecular Structure Analysis
The molecular structure of similar compounds, such as sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide, includes a benzene ring fused to an isothiazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide, include a molecular weight of 241.2 and 223.18 , and they are usually solid at room temperature .
Scientific Research Applications
Anticancer, Antioxidant, and Anti-Inflammatory Properties
- A study conducted in 2022 found that derivatives of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) exhibit significant anti-inflammatory, antioxidant, and anticancer activities. These compounds were tested against hepatic cancer cells and exhibited excellent to moderate anti-inflammatory activity. Additionally, they showed excellent antioxidant activity and cytotoxicity against cancer cells. This research suggests the potential use of these compounds in the development of anti-inflammatory and anticancer drugs (Al-Fayez et al., 2022).
Antibacterial Activity
- A 2013 study synthesized novel derivatives of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl benzoates, demonstrating excellent inhibition activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. This indicates potential applications in combating bacterial infections (Zhu Linhua, 2013).
Inhibiting Mycobacterium Tuberculosis
- Research from 2014 explored the use of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives as inhibitors of Mycobacterium tuberculosis. Among the compounds tested, one showed significant promise, indicating potential therapeutic applications for tuberculosis treatment (Pedgaonkar et al., 2014).
Cardiovascular Applications
- A 2008 study synthesized derivatives of 2-(4-(4-substituted benzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides, evaluating their positive inotropic activities. Some compounds demonstrated favorable activity in comparison with standard drugs, indicating potential use in cardiovascular therapies (Li et al., 2008).
Glycosylation Reactions in Carbohydrate Chemistry
- A 2011 study on glycosylation reactions used 4-methoxybenzyl as a protecting group, showing excellent β-selectivity and preventing the formation of unreactive oxazolines, important for carbohydrate synthesis (Sarkar & Sucheck, 2011).
Safety and Hazards
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-13-6-4-5-12(9-13)10-18-16(20)11-19-17(21)14-7-2-3-8-15(14)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCBTLWUAMTMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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